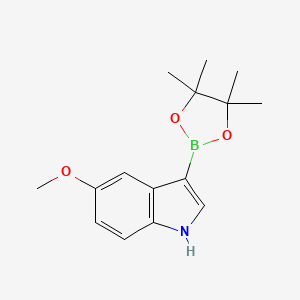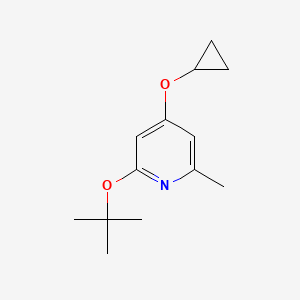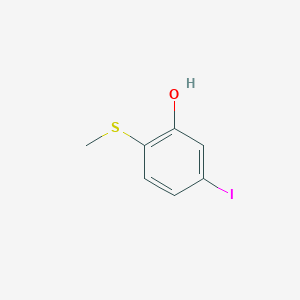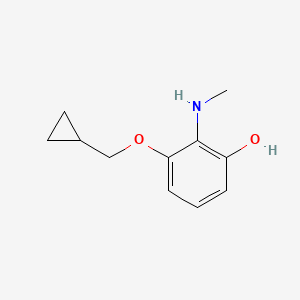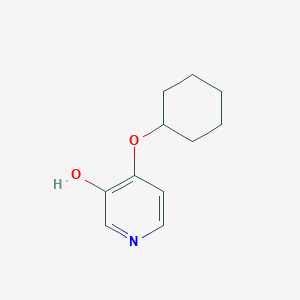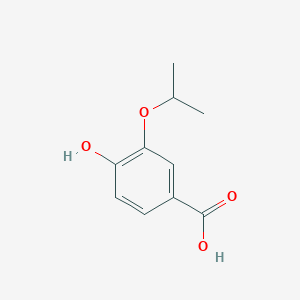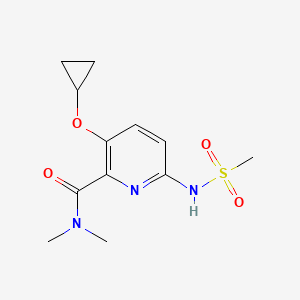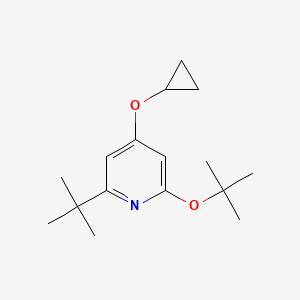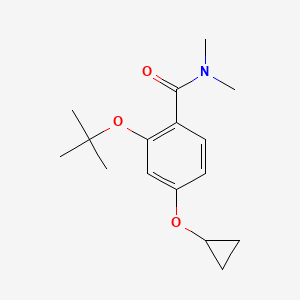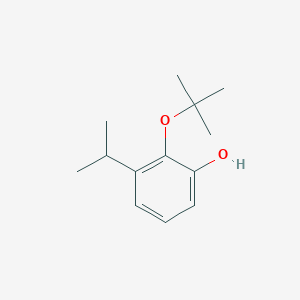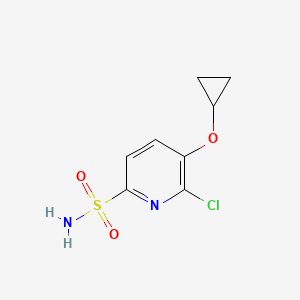
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is primarily used in research and development settings and is not intended for human use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridines as starting materials. The fluorination of pyridine can be carried out using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced pyridine derivatives.
科学的研究の応用
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated pyridines and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is not well-documented. like other fluorinated pyridines, it may interact with biological targets through its fluorine atom, which can influence the compound’s reactivity and binding properties. The specific molecular targets and pathways involved would depend on the context of its use in research or potential therapeutic applications .
類似化合物との比較
Similar Compounds
2-Fluoro-3-bromopyridine: A fluorinated pyridine derivative used in similar research applications.
3-Fluoro-2-isopropylpyridine: Another fluorinated pyridine with similar structural features.
Cyclopropoxy-substituted pyridines: Compounds with a cyclopropoxy group attached to the pyridine ring.
Uniqueness
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is unique due to the combination of its cyclopropoxy, fluorine, and isopropyl substituents. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications .
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
5-cyclopropyloxy-3-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
BVAPVVKRPRFVIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


